3-Bromopyridine-4-carboximidamide Hydrochloride: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Medicinal Applications
3-Bromopyridine-4-carboximidamide Hydrochloride: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Medicinal Applications
Executive Summary
In the landscape of modern drug discovery, functionalized pyridines serve as indispensable molecular building blocks. 3-Bromopyridine-4-carboximidamide Hydrochloride (CAS: 2230761-55-2) is a highly versatile, bifunctional pharmaceutical intermediate. Featuring both a halogenated site for transition-metal catalysis and an amidine group for heterocycle construction, this compound enables the rapid synthesis of complex pharmacophores, particularly in the development of kinase inhibitors and anti-infective agents.
This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, validated synthetic workflows, and applications in medicinal chemistry.
Physicochemical Properties & Quantitative Data
Understanding the physical parameters of 3-Bromopyridine-4-carboximidamide Hydrochloride is critical for optimizing reaction conditions and downstream purification. The hydrochloride salt form is specifically utilized to enhance thermodynamic stability and aqueous solubility, mitigating the rapid degradation often seen in amidine free bases 1.
| Property | Value / Description |
| Chemical Name | 3-Bromopyridine-4-carboximidamide Hydrochloride |
| CAS Number | 2230761-55-2 (HCl Salt) / 1379314-44-9 (Free Base) |
| Molecular Formula | C₆H₇BrClN₃ |
| Molecular Weight | 236.50 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility Profile | High in DMSO, Methanol, and Water; Insoluble in Diethyl Ether |
| Storage Conditions | Desiccated at 2–8°C; Hygroscopic |
Structural & Electronic Profile: Mechanistic Causality
The utility of 3-Bromopyridine-4-carboximidamide Hydrochloride stems from the synergistic electronic effects of its substituents:
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The Pyridine Core: As an electron-deficient heterocycle, the pyridine ring lowers the pKa of the attached amidine compared to aliphatic analogs, modulating its hydrogen-bonding capacity. This is a critical feature when designing compounds to interact with the hinge region of kinases 2.
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C3-Bromine Atom: The bromine atom at the C3 position is sterically protected but electronically primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Unlike C2 or C4 halogens, the C3 halogen is highly resistant to spontaneous Nucleophilic Aromatic Substitution ( SNAr ), allowing medicinal chemists to perform aggressive nucleophilic reactions on the amidine without prematurely displacing the bromine.
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C4-Amidine Group: The carboximidamide acts as a potent 1,3-bis-nucleophile. When reacted with 1,3-dielectrophiles (such as β -keto esters or malonates), it rapidly cyclizes to form pyrimidines or triazines.
Experimental Protocols: Synthesis & Validation
The most robust method for synthesizing 3-Bromopyridine-4-carboximidamide Hydrochloride is via the Pinner Reaction , starting from the commercially available 3-bromo-4-cyanopyridine 3.
Step-by-Step Synthetic Methodology
Causality Check: The Pinner reaction is notoriously sensitive to steric hindrance and moisture 4. Trace water will irreversibly hydrolyze the highly electrophilic protonated nitrile into a primary amide, terminating the reaction. Therefore, strictly anhydrous conditions are non-negotiable.
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Imidate Formation:
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Dissolve 1.0 eq of 3-bromo-4-cyanopyridine in anhydrous methanol (0.2 M) under an inert argon atmosphere.
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Cool the reaction vessel to 0°C using an ice bath.
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Bubble dry HCl gas through the solution for 2 hours until saturation is achieved.
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Seal the vessel and stir at room temperature for 12–24 hours to yield the methyl 3-bromoisonicotinimidate hydrochloride intermediate.
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Amidation:
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Concentrate the reaction mixture in vacuo to remove excess HCl.
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Resuspend the crude imidate in anhydrous methanol and cool to 0°C.
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Add 5.0 eq of a methanolic ammonia solution (7N in MeOH) dropwise.
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Stir the mixture at room temperature for 16 hours. The nucleophilic ammonia displaces the methoxy group, forming the amidine.
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Isolation (Self-Validating Purification):
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Evaporate the solvent under reduced pressure.
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Triturate the resulting residue with cold diethyl ether. The highly polar amidine hydrochloride salt will crash out as a pure crystalline solid, leaving organic impurities in the ether layer.
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Filter and dry under high vacuum to afford the final product.
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Figure 1: Step-by-step synthetic workflow of 3-Bromopyridine-4-carboximidamide HCl via the Pinner reaction.
Analytical Validation Standards
To ensure the integrity of the synthesized batch, the following analytical signatures must be confirmed:
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¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic downfield shift of the pyridine protons (e.g., a singlet at ~8.9 ppm for the C2 proton adjacent to the bromine). The amidine protons will appear as two broad, exchangeable singlets between 9.0 and 9.5 ppm, confirming the presence of the hydrochloride salt.
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LC-MS (ESI+): The mass spectrum must show the [M+H]+ isotopic doublet at m/z 200.0 and 202.0 (1:1 ratio), confirming the presence of the 79Br and 81Br isotopes on the free base.
Applications in Medicinal Chemistry
The structural duality of 3-Bromopyridine-4-carboximidamide allows it to act as a central hub in divergent library synthesis. Pyridine carboxamides and their amidine derivatives are heavily utilized in the design of anti-infectives, notably against Mycobacterium tuberculosis5, by mimicking endogenous enzyme substrates.
Furthermore, in oncology, this compound is used to synthesize fused bicyclic or tricyclic systems. The amidine is first condensed with an enone to form a substituted pyrimidine. Subsequently, the C3-bromine is subjected to a Buchwald-Hartwig amination to close a third ring or append a solubilizing tail, creating potent ATP-competitive kinase inhibitors.
Figure 2: Divergent structural functionalization of the scaffold for targeted drug discovery.
References
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Synthesis of sterically hindered 3-(azolyl)pyridines Semantic Scholar (Corpus ID)[Link]
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Antimycobacterial pyridine carboxamides: From design to in vivo activity Charles University (CUNI) Research Repository [Link]
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3-BROMOPYRIDINE-4-CARBONITRILE - Chemical Properties and Synthesis ChemBK Database[Link]
